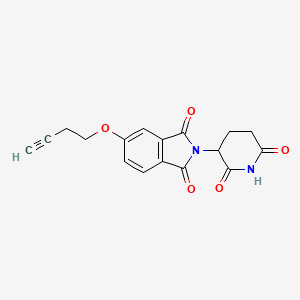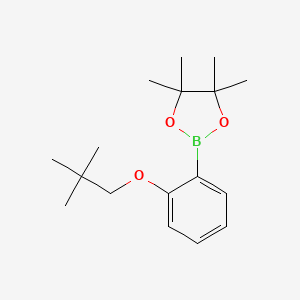
4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. This compound is characterized by its boron-containing dioxaborolane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of neopentyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediate. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of boron-containing drugs, which have applications in cancer therapy and enzyme inhibition.
Industry: The compound is used in the production of polymers and advanced materials due to its ability to form stable boron-oxygen bonds.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. These bonds are highly stable and can participate in various chemical transformations. The compound’s boron atom acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. This reactivity is crucial for its role in coupling reactions and other synthetic processes.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the neopentyloxy group, making it less versatile in certain reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains additional functional groups, providing different reactivity and applications.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Includes a fluorine atom, which can enhance biological activity and stability.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane is unique due to its neopentyloxy group, which provides steric hindrance and enhances the compound’s stability. This feature makes it particularly useful in reactions where stability and selectivity are crucial.
Properties
Molecular Formula |
C17H27BO3 |
|---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
2-[2-(2,2-dimethylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO3/c1-15(2,3)12-19-14-11-9-8-10-13(14)18-20-16(4,5)17(6,7)21-18/h8-11H,12H2,1-7H3 |
InChI Key |
LJECKJIGZALTFG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



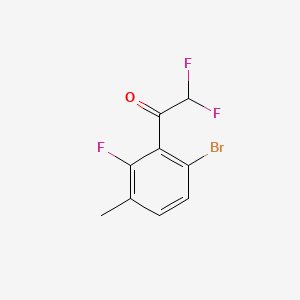

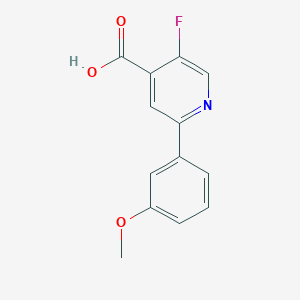
![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
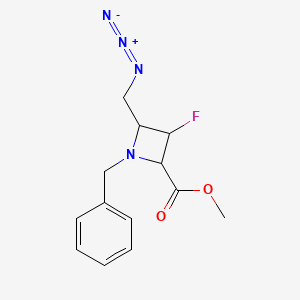
![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)



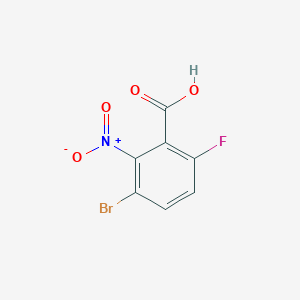
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)

